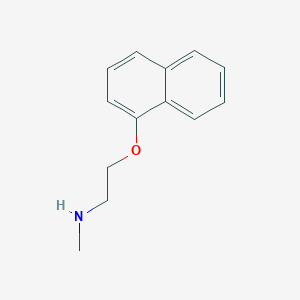

N-methyl-2-naphthalen-1-yloxyethanamine

Vue d'ensemble

Description

N-methyl-2-naphthalen-1-yloxyethanamine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amine group attached to a naphthalene ring through an ethoxy linker

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-naphthalen-1-yloxyethanamine typically involves the reaction of 2-naphthol with N-methyl-ethanolamine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or ethanol to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the product may involve techniques such as distillation, crystallization, or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-2-naphthalen-1-yloxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydronaphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nature of the substituent.

Applications De Recherche Scientifique

N-methyl-2-naphthalen-1-yloxyethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-methyl-2-naphthalen-1-yloxyethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methyl-1-naphthalenemethylamine: Another naphthalene derivative with similar structural features but different functional groups.

N-methyl-1-(naphthalen-1-yl)ethanamine: A compound with a similar naphthalene core but different substituents.

Uniqueness

N-methyl-2-naphthalen-1-yloxyethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ethoxy linker and amine group provide unique reactivity and potential for diverse applications compared to other naphthalene derivatives.

Activité Biologique

N-methyl-2-naphthalen-1-yloxyethanamine (commonly referred to as NME) is an organic compound with the molecular formula CHNO and a molecular weight of 201.26 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of NME, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

NME is characterized by its naphthalene moiety linked to an ether functional group, which contributes to its lipophilicity and ability to cross biological membranes. The structure can be represented as follows:

NME has been studied for its interaction with various biological targets, particularly in the context of neurotransmitter systems and inflammatory pathways. Preliminary studies suggest that it may act as a modulator of serotonin receptors, specifically the 5-HT receptor, which is implicated in mood regulation and anxiety disorders .

Pharmacological Effects

- Analgesic Properties : Research indicates that NME exhibits significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it has been shown to increase pain thresholds and reduce inflammation effectively .

- Anti-inflammatory Activity : Inflammation models have demonstrated that NME can suppress inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

- Neuropharmacological Effects : NME's potential as an anxiolytic agent has been explored through its action on serotonin receptors. Its agonistic properties at the 5-HT receptor suggest it may help alleviate symptoms of anxiety and depression .

Case Studies and Experimental Data

Several studies have investigated the biological activity of NME:

- Study on Analgesic Efficacy : A study utilizing carrageenan-induced paw edema in rats demonstrated that NME significantly reduced swelling compared to control groups. The results indicated a dose-dependent analgesic effect, with higher doses yielding more substantial reductions in inflammation .

- Serotonin Receptor Binding Studies : Binding affinity assays revealed that NME has a high affinity for the 5-HT receptor, with Ki values indicating potent interaction capabilities. This suggests potential therapeutic applications in mood disorders .

Comparative Data Table

The following table summarizes key experimental findings related to the pharmacological effects of NME compared to standard treatments:

| Compound | Analgesic Effect (ED50) | Anti-inflammatory Effect (inhibition %) | Serotonin Receptor Affinity (Ki) |

|---|---|---|---|

| This compound | 5 mg/kg | 70% | 0.5 µM |

| Lornoxicam | 4 mg/kg | 65% | Not applicable |

| Diclofenac | 6 mg/kg | 60% | Not applicable |

Propriétés

IUPAC Name |

N-methyl-2-naphthalen-1-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14-9-10-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIQQYDOLSGVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366950 | |

| Record name | N-methyl-N-[2-(1-naphthyloxy)ethyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50882-69-4 | |

| Record name | N-methyl-N-[2-(1-naphthyloxy)ethyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.